1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide
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Overview
Description
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a quinoline ring, a piperidine ring, and a carboxamide group. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Carboxamide derivatives: These compounds share the carboxamide group and may have similar chemical reactivity. The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[8-(2-anilino-2-oxoethoxy)quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c24-23(29)17-11-13-27(14-12-17)20-10-9-16-5-4-8-19(22(16)26-20)30-15-21(28)25-18-6-2-1-3-7-18/h1-10,17H,11-15H2,(H2,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOPUNGGNQOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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